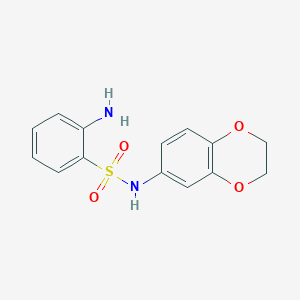

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

描述

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride. The reaction is usually carried out under dynamic pH control using aqueous sodium carbonate (Na2CO3) as a base. The reaction mixture is maintained at a pH of around 10 to ensure optimal conditions for the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Large-scale reactors equipped with precise pH control systems are employed to maintain the reaction environment. Continuous flow chemistry techniques can also be utilized to enhance the efficiency and yield of the synthesis process.

化学反应分析

Step 1: Sulfonamide Formation

Reaction : 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with 2-aminobenzenesulfonyl chloride under alkaline conditions (pH 9–10) in aqueous medium.

Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the amine.

Conditions :

-

Solvent : Distilled water

-

Base : 10% aqueous Na₂CO₃

-

Temperature : Room temperature (25–30°C)

-

Reaction Time : 2–3 hours

Product Yield : ~85–90% (estimated from analogous reactions) .

Step 2: Purification and Isolation

The crude product is precipitated by acidification (pH 2–3 using HCl), filtered, washed, and dried .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by two key functional groups:

-

Aromatic amine (-NH₂) on the benzenesulfonamide ring.

-

Sulfonamide (-SO₂NH-) bridging the benzodioxin and benzene rings.

Acylation of the Aromatic Amine

Reaction : The -NH₂ group undergoes acetylation with acetic anhydride or acetyl chloride.

Conditions :

-

Solvent : DMF or dichloromethane

-

Catalyst : Pyridine (as acid scavenger)

-

Temperature : 0–5°C (controlled to prevent over-acylation)

Product : N-Acetyl-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

Alkylation of the Sulfonamide Nitrogen

Reaction : Alkylation with alkyl/aralkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a strong base.

Conditions :

-

Solvent : DMF

-

Base : Lithium hydride (LiH)

-

Temperature : 25°C

-

Reaction Time : 3–4 hours

Product : N-Alkyl/N-aralkyl derivatives (e.g., N-methyl, N-benzyl) .

Diazotization and Coupling Reactions

Reaction : The aromatic -NH₂ group is diazotized with NaNO₂/HCl, followed by coupling with phenols or amines.

Conditions :

-

Temperature : 0–5°C

-

Coupling Agent : β-naphthol or aniline derivatives

Product : Azo-linked derivatives (e.g., sulfonamide-azo-phenol conjugates) .

Spectral Characterization

The compound and its derivatives are characterized using:

-

IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1330–1160 cm⁻¹ (S=O asymmetric/symmetric stretch) .

-

¹H-NMR (DMSO-d₆):

Stability and Compatibility

科学研究应用

2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has found applications in several scientific fields:

Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.

Medicine: Research has explored its use as a therapeutic agent for conditions such as Alzheimer's disease.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

作用机制

The mechanism by which 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

相似化合物的比较

N-alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds are structurally similar and have been studied for their potential therapeutic properties.

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives: These derivatives have shown antibacterial and enzyme inhibitory properties.

Uniqueness: 2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide stands out due to its specific structural features and its potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.

生物活性

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C14H14N2O4S |

| Molecular Weight | 306.34 g/mol |

| IUPAC Name | 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

| PubChem CID | 29287008 |

| Appearance | Powder |

Research indicates that sulfonamide derivatives can exhibit various biological activities through different mechanisms:

- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues. For instance, studies have shown that certain derivatives demonstrate significant inhibition of CA I and XIII, suggesting potential therapeutic applications in conditions like glaucoma and edema .

- Calcium Channel Modulation : The interaction with calcium channels has been documented for several sulfonamide derivatives. For example, a study evaluated the effects of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance and perfusion pressure in isolated rat hearts, indicating that these compounds could modulate vascular responses through calcium channel inhibition .

Biological Activity Studies

A variety of studies have been conducted to assess the biological activity of sulfonamide derivatives, including this compound.

Case Study: Cardiovascular Effects

In a study examining the effects on perfusion pressure and coronary resistance using an isolated rat heart model, it was found that certain sulfonamides significantly reduced coronary resistance compared to controls. The results indicated a statistically significant difference (p = 0.05) when treated with specific sulfonamide derivatives .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | This compound | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

| V | Compound 4 | 0.001 nM |

| VI | Compound 5 | 0.001 nM |

Pharmacokinetic Parameters

The pharmacokinetic profile of sulfonamides can significantly influence their biological activity. Theoretical evaluations using software such as SwissADME have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, variations in permeability across different cell lines were noted for certain derivatives .

属性

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNJKXUQFSKLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。